![molecular formula C17H22F2N2O3 B248172 Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B248172.png)
Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate, commonly known as DFP-10825, is a novel chemical compound with potential therapeutic applications. It is a piperidine-based compound that has been synthesized through a multistep process, and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
DFP-10825 has shown potential therapeutic applications in various scientific research studies. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DPP-4 inhibitors are currently used in the treatment of type 2 diabetes mellitus, and DFP-10825 has shown potential as a new and effective DPP-4 inhibitor.
Mecanismo De Acción
DFP-10825 inhibits DPP-4 by binding to the active site of the enzyme, which prevents it from cleaving incretin hormones. Incretin hormones are involved in the regulation of glucose metabolism, and their inhibition can lead to increased insulin secretion and decreased glucagon secretion, which ultimately leads to decreased blood glucose levels.
Biochemical and Physiological Effects:
In addition to its DPP-4 inhibitory activity, DFP-10825 has also been found to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose tolerance in animal models, which suggests its potential as a therapeutic agent for type 2 diabetes mellitus. It has also been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments, including its high purity and yield, and its potent DPP-4 inhibitory activity. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis. Additionally, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of DFP-10825. One potential direction is the development of new and more efficient synthesis methods for the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and Alzheimer's disease. Additionally, further studies are needed to determine its safety and efficacy in humans, and to optimize its dosing and administration for clinical use.
Conclusion:
In conclusion, DFP-10825 is a novel piperidine-based compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield of the final product. It has shown promising results in various scientific research studies, including its potent DPP-4 inhibitory activity and its anti-inflammatory and antioxidant properties. Further studies are needed to determine its safety and efficacy in humans, and to investigate its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of DFP-10825 involves a multistep process that includes the reaction of piperidine with 3,4-difluoroaniline, followed by the reaction of the resulting compound with ethyl 4-bromoacetoacetate. The final product is obtained through the hydrolysis of the ester group using sodium hydroxide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Propiedades
Nombre del producto |
Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate |
---|---|
Fórmula molecular |
C17H22F2N2O3 |
Peso molecular |
340.36 g/mol |
Nombre IUPAC |
ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H22F2N2O3/c1-2-24-17(23)12-5-8-21(9-6-12)10-7-16(22)20-13-3-4-14(18)15(19)11-13/h3-4,11-12H,2,5-10H2,1H3,(H,20,22) |
Clave InChI |
HJCKSXVTNQDGGU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F |
SMILES canónico |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.